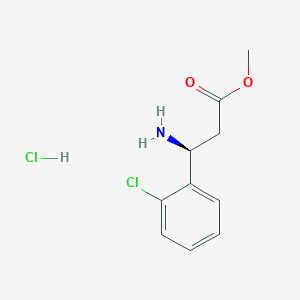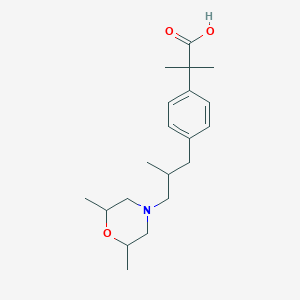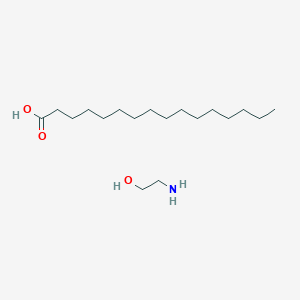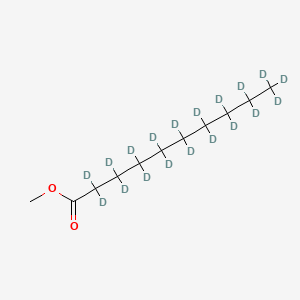![molecular formula C22H22ClNO6 B15125768 Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes a chlorinated isochromene moiety, a methoxy group, and a phenylpropanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a chlorinated benzaldehyde derivative and a methoxy-substituted phenol.
Introduction of the Amino Group: The amino group is introduced via an amide coupling reaction, where the isochromene derivative is reacted with an appropriate amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the isochromene moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
科学的研究の応用
Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
作用機序
The mechanism of action of Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the isochromene moiety may interact with enzyme active sites, while the phenylpropanoate ester can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate: shares similarities with other isochromene derivatives and phenylpropanoate esters.
Isochromene Derivatives: Compounds like 5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene.
Phenylpropanoate Esters: Compounds like methyl 3-phenylpropanoate.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the isochromene and phenylpropanoate moieties allows for diverse applications and interactions that are not observed in simpler analogs.
特性
分子式 |
C22H22ClNO6 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H22ClNO6/c1-12-9-14-16(23)11-15(19(28-2)18(14)22(27)30-12)20(25)24-17(21(26)29-3)10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3,(H,24,25) |
InChIキー |
RCTSSFFIVYPOQC-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)


![7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B15125735.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)

![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)
![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)


![6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)

![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
